2-cyano-3-(1H-indol-4-yl)propanamide 2-cyano-3-(1H-indol-4-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13397371
InChI: InChI=1S/C12H11N3O/c13-7-9(12(14)16)6-8-2-1-3-11-10(8)4-5-15-11/h1-5,9,15H,6H2,(H2,14,16)
SMILES: C1=CC(=C2C=CNC2=C1)CC(C#N)C(=O)N
Molecular Formula: C12H11N3O
Molecular Weight: 213.23 g/mol

2-cyano-3-(1H-indol-4-yl)propanamide

CAS No.:

Cat. No.: VC13397371

Molecular Formula: C12H11N3O

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

2-cyano-3-(1H-indol-4-yl)propanamide -

Specification

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
IUPAC Name 2-cyano-3-(1H-indol-4-yl)propanamide
Standard InChI InChI=1S/C12H11N3O/c13-7-9(12(14)16)6-8-2-1-3-11-10(8)4-5-15-11/h1-5,9,15H,6H2,(H2,14,16)
Standard InChI Key COOBKZDQKZLUIQ-UHFFFAOYSA-N
SMILES C1=CC(=C2C=CNC2=C1)CC(C#N)C(=O)N
Canonical SMILES C1=CC(=C2C=CNC2=C1)CC(C#N)C(=O)N

Introduction

Structural Characterization and Nomenclature

2-Cyano-3-(1H-indol-4-yl)propanamide belongs to the class of indole derivatives featuring a cyano group at the C2 position and a propanamide side chain. Its IUPAC name is N-(2-cyano-1-oxo-3-(1H-indol-4-yl)propyl)amide, with a molecular formula of C12H11N3O\text{C}_{12}\text{H}_{11}\text{N}_3\text{O} and a molecular weight of 213.24 g/mol. The indole moiety contributes aromaticity and π-π stacking potential, while the cyano group enhances electrophilicity, making it reactive in nucleophilic substitution reactions .

Synthetic Pathways

General Synthesis Strategies

The synthesis of indole-based cyanoamides typically involves multi-step routes:

  • Indole Functionalization: Bromination or formylation at the C4 position of indole precursors using reagents like N\text{N}-bromosuccinimide (NBS) or Vilsmeier-Haack reagents .

  • Side Chain Introduction: A Michael addition or alkylation reaction attaches the propanamide-cyano group. For example, reacting 4-indolecarboxaldehyde with cyanoacetamide under basic conditions (e.g., piperidine in ethanol) yields the target compound via Knoevenagel condensation .

Example Reaction:

Indole-4-carboxaldehyde+NC-CH2CONH2piperidine/EtOH2-Cyano-3-(1H-indol-4-yl)propanamide\text{Indole-4-carboxaldehyde} + \text{NC-CH}_2-\text{CONH}_2 \xrightarrow{\text{piperidine/EtOH}} \text{2-Cyano-3-(1H-indol-4-yl)propanamide}

Industrial-Scale Optimization

Industrial methods prioritize yield and purity through:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

  • Catalysis: Palladium catalysts facilitate coupling reactions, while Lewis acids (e.g., ZnCl2_2) improve regioselectivity .

Biological Activity and Mechanisms

Enzyme Inhibition

Indole derivatives are known to inhibit kinases and proteases. The cyanoamide group in analogous compounds binds to ATP pockets in kinases (e.g., CDK2, IC50_{50} = 0.28 μM) , while the indole moiety interacts with hydrophobic enzyme domains .

Comparative Analysis with Structural Analogs

CompoundStructureBiological Activity
2-Cyano-3-(1H-indol-5-yl)propanamideIndole C5 substitutionModerate kinase inhibition
2-Cyano-3-(benzimidazol-4-yl)propanamideBenzimidazole coreHigh antiviral activity
This compoundIndole C4 substitutionTheoretical high specificity

The C4 substitution in 2-cyano-3-(1H-indol-4-yl)propanamide may enhance steric interactions with target proteins compared to C5 analogs .

Challenges and Future Directions

  • Synthetic Scalability: Improving yields beyond laboratory-scale syntheses.

  • Target Validation: Identifying specific biological targets through proteomic screening.

  • Safety Optimization: Reducing cyanide release via prodrug strategies.

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